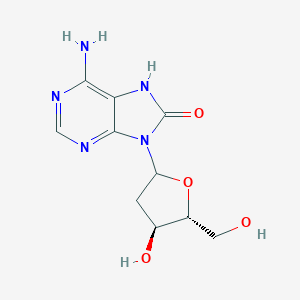
8-氧代-2'-脱氧腺苷
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-Oxo-2'-deoxyadenosine, also known as 8-oxo-dG, is a modified nucleoside that is produced by the oxidation of deoxyguanosine. It is an important biomarker of oxidative stress and DNA damage, and has been implicated in a number of diseases and aging processes.
科学研究应用
1. DNA 损伤和基因组不稳定性
8-氧代-2'-脱氧腺苷作为 8-氧代-7,8-二氢-2'-脱氧鸟苷(8-氧代鸟苷)的一部分,是一种主要的 DNA 修饰和有效的突变前病变。这种修饰在哺乳动物细胞的基因组中产生,并与转录的长基因内的 DNA 复制起点相关。8-氧代鸟苷的存在会导致 DNA 双链断裂和 DNA 损伤反应的激活,从而导致基因组不稳定性,这与包括癌症在内的多种疾病有关 (Amente et al., 2018).
2. 氧化性 DNA 损伤的生物标记
8-氧代-2'-脱氧腺苷被用作氧化性 DNA 损伤研究中的生物标记。已经开发了高效液相色谱 (HPLC)-串联质谱等技术来测量 DNA 和人尿中的含量。这种方法允许检测氧化性 DNA 修饰,这对于理解氧化应激与癌症和阿尔茨海默病等疾病之间的联系至关重要 (Weimann et al., 2001).
3. 在表观遗传学中的作用
最近的研究强调了 8-氧代鸟苷,以及推而广之的 8-氧代-2'-脱氧腺苷在基因表达的表观遗传调控中的作用。这表明这些氧化产生的 DNA 修饰不仅具有诱变潜力,而且还在基因活动调控中发挥作用,促进了 DNA 损伤和表观遗传学之间的复杂相互作用 (Gorini et al., 2020).
4. 哺乳动物细胞中的诱变特性
研究表明,8-氧代-2'-脱氧腺苷在哺乳动物细胞中具有诱变潜力,可能导致诸如 A-->C 颠换之类的突变。这突出了这种 DNA 损伤在突变和潜在致癌作用方面的生物学意义 (Tan et al., 1999).
5. 检测技术
紫外共振拉曼 (UVRR) 光谱已被用作一种新颖的分析技术,用于直接检测 8-氧代脱氧鸟苷,这是理解 8-氧代-2'-脱氧腺苷的重要组成部分。这种方法提供了一种直接且独特的方法来检测 DNA 中的氧化损伤 (Kundu & Loppnow, 2007).
6. 对限制性内切酶活性的影响
已经研究了含 8-氧代-2'-脱氧腺苷的寡核苷酸抑制限制性内切酶切割的能力,它们可以以 pH 独立的方式结合并抑制酶活性,突出了它们在分子生物学和基因工程中的潜在用途 (Wang et al., 1994).
作用机制
Target of Action
The primary target of 8-Oxo-2’-deoxyadenosine (also known as 2’-Deoxy-8-oxo-adenosine) is the guanine base in nucleic acids . The identification of the position of 8-oxo-2’-deoxyguanosine (8-oxo-dG) in DNA is important to clarify the pathogenesis of many diseases .
Mode of Action
8-Oxo-2’-deoxyadenosine interacts with its target by oxidizing the guanine base in nucleic acids . This oxidation can lead to the production of 8-oxoguanine, which can pair with adenine . This feature of 8-oxoguanine in DNA (8-oxo-dG) induces a G > T (C > A) mutation in cancers .
Biochemical Pathways
The biochemical pathways affected by 8-Oxo-2’-deoxyadenosine involve the balance between damage formation and repair . Reactive oxygen species (ROS) control diverse cellular phenotypes by oxidizing biomolecules . Among these, the guanine base in nucleic acids is the most vulnerable to producing 8-oxoguanine . 8-Oxoguanine can be either produced directly at the DNA (8-oxo-dG) and RNA (o8G) levels or at the free nucleotide level (8-oxo-dGTP or o8GTP), which can be incorporated through DNA replication or RNA transcription .
Pharmacokinetics
It is known that the compound is involved in multiple-turnover single nucleotide primer extension reactions . This process amplifies the presence of 8-oxo-dG several hundred times , which may have implications for the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties.
Result of Action
The molecular and cellular effects of 8-Oxo-2’-deoxyadenosine’s action include inducing mutations in cancers, which can be deleterious and thus actively repaired by DNA repair pathways . 8-Oxoguanine in RNA (o8G) causes problems in aberrant quality and translational fidelity, thereby it is subjected to the RNA decay pathway .
Action Environment
The action of 8-Oxo-2’-deoxyadenosine is influenced by environmental factors such as oxidative stress . Increasing ROS production induced by environmental stress or pathophysiological conditions overwhelms homeostatic regulation, thereby imposing oxidative stress . Oxidative stress is involved in various pathogeneses, including tumorigenesis and neurodegenerative disorders .
安全和危害
未来方向
The future research directions include further studies investigating the pathophysiological role of 8-oxo-dG and 8-oxo-dA in AMD and other oxidative damage-related diseases in humans . The steady-state level of cellular OGs, estimated to be about 0.5∼1 lesion per 10^6 nucleotides (nt) in human cells, is tightly controlled by the balance between damage formation and repair .
生化分析
Biochemical Properties
8-Oxo-2’-deoxyadenosine plays a significant role in biochemical reactions. It can pair with both adenine and cytosine, which can cause both replicational and translational errors . This compound is actively involved in intracellular signaling and initiates inflammatory and immune responses to maintain homeostasis under the action of external pathogens .
Cellular Effects
8-Oxo-2’-deoxyadenosine has profound effects on various types of cells and cellular processes. It influences cell function by inducing a G > T (C > A) mutation in cancers, which can be deleterious and thus actively repaired by DNA repair pathways . It also plays a role in sensing cellular oxidative stress .
Molecular Mechanism
At the molecular level, 8-Oxo-2’-deoxyadenosine exerts its effects through several mechanisms. It can pair with adenine, leading to misincorporation during DNA replication . It also interacts with various biomolecules, including enzymes and proteins, affecting their function and activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 8-Oxo-2’-deoxyadenosine change over time. It has been observed that this compound exhibits pronounced anti-inflammatory and antioxidant properties
Metabolic Pathways
8-Oxo-2’-deoxyadenosine is involved in various metabolic pathways. It interacts with enzymes and cofactors, potentially affecting metabolic flux or metabolite levels
属性
| { "Design of the Synthesis Pathway": "The synthesis pathway for 8-Oxo-2'-deoxyadenosine involves the conversion of 2'-deoxyadenosine to 8-oxo-2'-deoxyadenosine through a process of oxidation. The reaction can be carried out using various oxidizing agents such as potassium permanganate, lead dioxide, or hydrogen peroxide in the presence of a catalyst such as silver oxide or platinum. The reaction conditions need to be carefully controlled to ensure the desired product is obtained in high yield and purity.", "Starting Materials": [ "2'-deoxyadenosine", "Potassium permanganate", "Silver oxide" ], "Reaction": [ "Step 1: Dissolve 2'-deoxyadenosine in water and add potassium permanganate slowly with stirring.", "Step 2: Maintain the reaction mixture at a temperature of 0-5°C for 2-3 hours.", "Step 3: Add silver oxide to the reaction mixture and stir for an additional 30 minutes.", "Step 4: Filter the reaction mixture to remove any insoluble impurities.", "Step 5: Purify the product by column chromatography using a suitable solvent system." ] } | |
CAS 编号 |
62471-63-0 |
分子式 |
C10H13N5O4 |
分子量 |
267.24 g/mol |
IUPAC 名称 |
6-amino-9-[(4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-7H-purin-8-one |
InChI |
InChI=1S/C10H13N5O4/c11-8-7-9(13-3-12-8)15(10(18)14-7)6-1-4(17)5(2-16)19-6/h3-6,16-17H,1-2H2,(H,14,18)(H2,11,12,13)/t4-,5+,6?/m0/s1 |
InChI 键 |
NDWAUKFSFFRGLF-YRZWDFBDSA-N |
手性 SMILES |
C1[C@@H]([C@H](OC1N2C3=NC=NC(=C3NC2=O)N)CO)O |
SMILES |
C1C(C(OC1N2C3=NC=NC(=C3NC2=O)N)CO)O |
规范 SMILES |
C1C(C(OC1N2C3=NC=NC(=C3NC2=O)N)CO)O |
同义词 |
2’-Deoxy-7,8-dihydro-8-oxo-adenosine; 2’-Deoxy-7,8-dihydroadenosin-8-one; 7,8-Dihydro-8-oxodeoxyadenosine; 8-Oxo-2’-deoxyadenosine; 8-Oxo-2’-deoxydihydroadenosine; 8-Oxo-7,8-dihydro-2’-deoxyadenosine |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




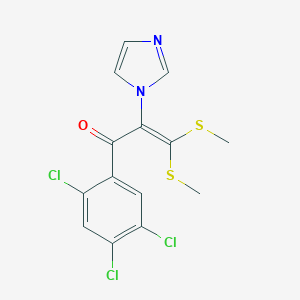
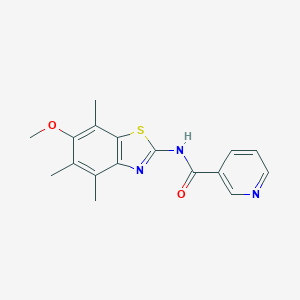


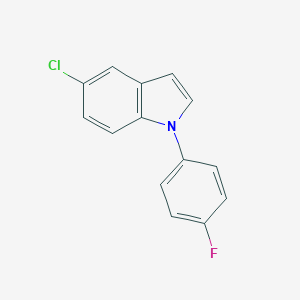
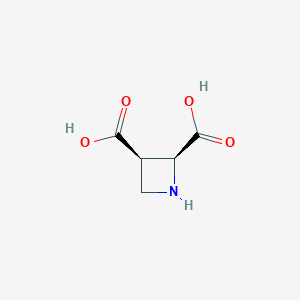

![6-methyl-2H-pyrano[3,2-b]pyridine](/img/structure/B120439.png)


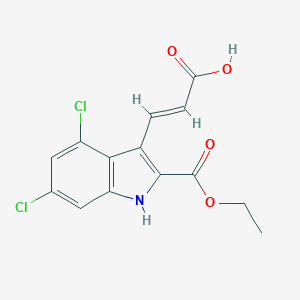
![[R-(R*,S*)]-3-tert-Butylcarbamoyl-4-oxiranylmethyl-piperazine-1-carboxylic acid tert-butyl ester](/img/structure/B120445.png)
![3'-Nitro-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B120447.png)